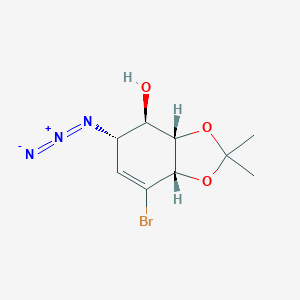![molecular formula C8H4N2O B064743 呋喃[3,2-c]吡啶-4-腈 CAS No. 190957-76-7](/img/structure/B64743.png)
呋喃[3,2-c]吡啶-4-腈
描述
Furo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached at the fourth position of the pyridine ring.
科学研究应用
Furo[3,2-c]pyridine-4-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
Target of Action
Furo[3,2-c]pyridine-4-carbonitrile has been found to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
The compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by Furo[3,2-c]pyridine-4-carbonitrile affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular functions and behaviors .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Furo[3,2-c]pyridine-4-carbonitrile has been found to have significant effects at the molecular and cellular levels. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . It shows near-infrared emission with high quantum yield, and high singlet oxygen and hydroxyl radical generation efficiency . This suggests that the compound has great potential for combating multiple drug-resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine derivatives
Industrial Production Methods
While detailed industrial production methods for furo[3,2-c]pyridine-4-carbonitrile are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Furo[3,2-c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine-4-carboxylic acid, while reduction can produce furo[3,2-c]pyridine-4-amine.
相似化合物的比较
Furo[3,2-c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused pyridine derivative with different ring fusion and functional groups.
Pyrazolopyridine: A compound with a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical properties and biological activities.
属性
IUPAC Name |
furo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNYXFQOHPJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445280 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-76-7 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Furo[3,2-c]pyridine-4-carbonitrile synthesized?
A1: The research paper details the synthesis of Furo[3,2-c]pyridine-4-carbonitrile (7) from readily available Furo[3,2-c]pyridines (1) []. The process involves two key steps:
Q2: What are the potential applications of Furo[3,2-c]pyridine-4-carbonitrile?
A2: While the research paper primarily focuses on the synthesis and reactivity of Furo[3,2-c]pyridine-4-carbonitrile, its presence of a cyano group opens possibilities for further derivatization []. The cyano group can be readily transformed into other functional groups like amides and carboxylic acids []. This versatility makes Furo[3,2-c]pyridine-4-carbonitrile a valuable building block for synthesizing more complex molecules, potentially with biological activity or material applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


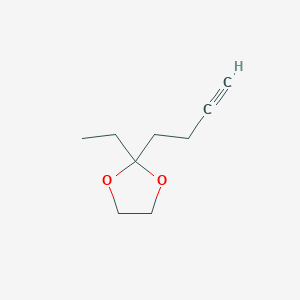
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
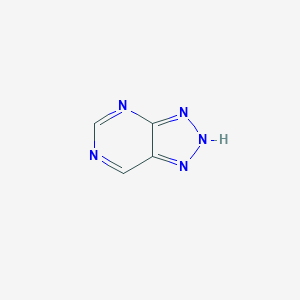
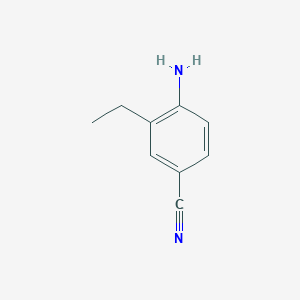
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
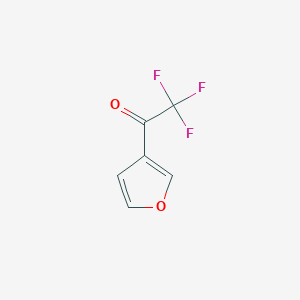
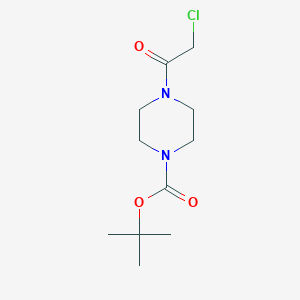
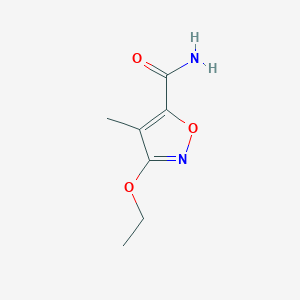
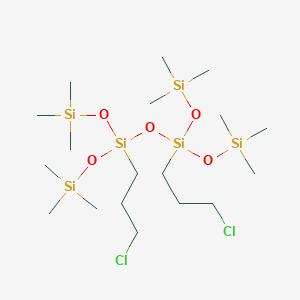
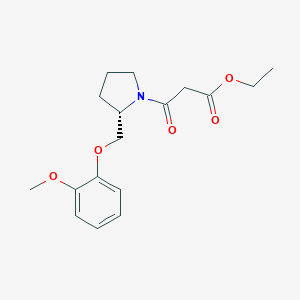
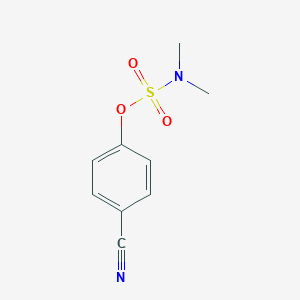
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)

